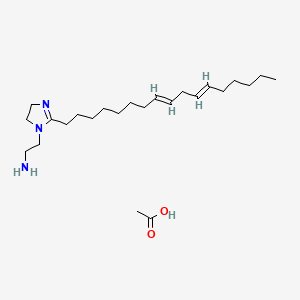
Peroxypyruvic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxypyruvic acid is a peroxy acid derivative of pyruvic acid, characterized by the presence of an additional peroxide group (-OOH)
准备方法
Synthetic Routes and Reaction Conditions: Peroxypyruvic acid can be synthesized by reacting pyruvic acid with an oxidizing agent such as hydrogen peroxide. The reaction typically involves mixing pyruvic acid with hydrogen peroxide at low temperatures, ranging from -20°C to 0°C, and stirring the mixture for several hours . The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired peroxy acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where pyruvic acid and hydrogen peroxide are combined under controlled conditions. The reaction is monitored to optimize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: Peroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced back to pyruvic acid under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, barium peroxide, sodium carbonate peroxide, etc..
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions involving this compound often require low temperatures and controlled environments to prevent decomposition.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield various products, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction typically yields pyruvic acid.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
Peroxypyruvic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its oxidizing properties are leveraged for specific synthetic processes.
作用机制
The mechanism by which peroxypyruvic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to the destruction of microbial cells . The compound’s strong oxidizing nature makes it effective in breaking down complex molecules and disrupting biological processes.
相似化合物的比较
Peracetic Acid: Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Peroxymonosulfuric Acid: Known for its use in industrial applications, particularly in the bleaching of pulp and detoxification of cyanide.
Peroxybenzoic Acid: Used in organic synthesis for the oxidation of various substrates.
Uniqueness of Peroxypyruvic Acid: this compound is unique due to its specific structure, which combines the properties of pyruvic acid with an additional peroxide group This combination imparts strong oxidizing capabilities while retaining the reactivity of the keto group in pyruvic acid
属性
CAS 编号 |
1263153-18-9 |
|---|---|
分子式 |
C3H4O4 |
分子量 |
104.06 g/mol |
IUPAC 名称 |
2-oxopropaneperoxoic acid |
InChI |
InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |
InChI 键 |
BXASKOSTAOGNPV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


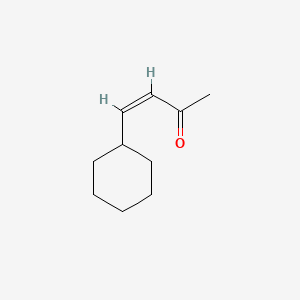

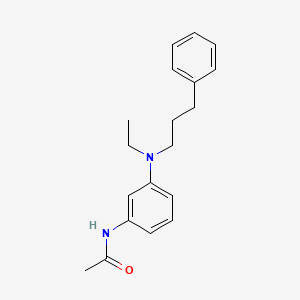
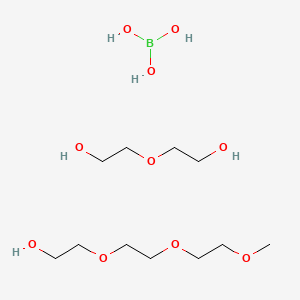

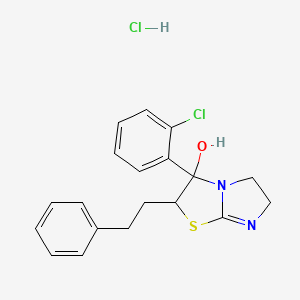

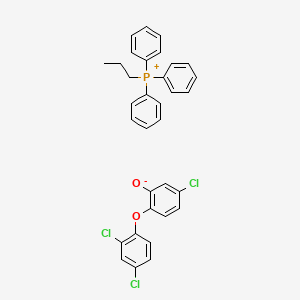
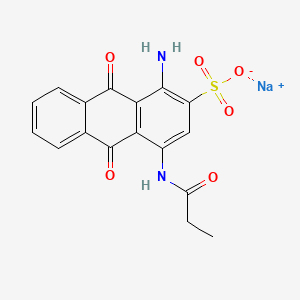

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

